molecular formula C8H4ClNO2 B12866854 2-Chlorobenzo[d]oxazole-7-carbaldehyde

2-Chlorobenzo[d]oxazole-7-carbaldehyde

Cat. No.: B12866854
M. Wt: 181.57 g/mol
InChI Key: ULBRCPWSAJVVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzo[d]oxazole-7-carbaldehyde is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at the 2-position and a formyl group (-CHO) at the 7-position. This structure combines the electron-withdrawing effects of chlorine and the aldehyde group, making it a versatile intermediate in organic synthesis, particularly in the formation of hydrazones and Schiff bases for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-7-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H

InChI Key

ULBRCPWSAJVVDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorobenzo[d]oxazole-7-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2-Methylbenzo[d]oxazole-7-carbaldehyde

  • Structural Differences: The methyl substituent at the 2-position (vs.
  • Synthetic Utility : Methyl groups are often used to modulate steric hindrance without significantly altering electronic properties. This compound may exhibit milder reactivity in condensation reactions compared to its chloro analog .
  • Data Gaps : Specific physical properties (e.g., melting point, IR/NMR data) are unavailable in the evidence, but its synthesis and applications are documented in PubChem ().

7-Chlorobenzo[b]thiophene-2-carbaldehyde

  • Safety and Handling : The Safety Data Sheet (SDS) for this compound highlights hazards such as respiratory irritation (), which may differ from oxazole derivatives due to sulfur’s toxicity profile.
  • Key Data :
    • CAS Number: 477735-67-4
    • Concentration: 100% purity ().

7-Chloro-4-hydrazinylquinoline Derivatives

  • Reactivity: The aldehyde group in 2-Chlorobenzo[d]oxazole-7-carbaldehyde likely participates in hydrazone formation, akin to reactions observed with quinoline-3-carbaldehydes (e.g., compounds 3a–f in ).

Comparative Data Table

Property 2-Chlorobenzo[d]oxazole-7-carbaldehyde 2-Methylbenzo[d]oxazole-7-carbaldehyde 7-Chlorobenzo[b]thiophene-2-carbaldehyde
Core Structure Benzo[d]oxazole Benzo[d]oxazole Benzo[b]thiophene
Substituents 2-Cl, 7-CHO 2-CH3, 7-CHO 7-Cl, 2-CHO
Electrophilicity High (Cl EWG) Moderate (CH3 EDG) High (Cl EWG + thiophene)
Aromatic Stability Moderate Moderate High (due to sulfur)
Reported Hazards Not available Not available Respiratory irritation ()
Synthetic Applications Hydrazone formation (inferred) PubChem applications () Limited ()

Research Findings and Implications

  • Electronic Effects : The chlorine substituent in 2-Chlorobenzo[d]oxazole-7-carbaldehyde enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., hydrazine reactions) compared to methyl-substituted analogs .
  • Heteroatom Influence : Thiophene-containing analogs () may exhibit greater thermal stability due to sulfur’s electron-donating resonance, whereas oxazole derivatives could be more reactive in polar solvents.
  • Pharmacological Potential: Hydrazone derivatives of similar aldehydes () demonstrate antimicrobial and anticancer activities, suggesting avenues for further exploration with the target compound.

Notes on Evidence Limitations

  • Direct data on 2-Chlorobenzo[d]oxazole-7-carbaldehyde is sparse; comparisons rely on extrapolation from structural analogs.
  • Contradictions arise in hazard profiles (e.g., thiophene derivatives vs. oxazoles), emphasizing the need for compound-specific safety studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.